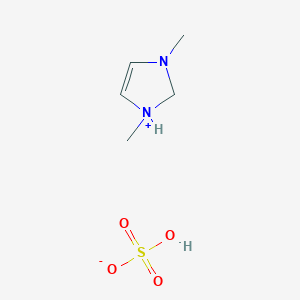
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a positively charged imidazolium ring and a hydrogen sulfate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate typically involves the reaction of 1,3-dimethylimidazole with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,3-Dimethylimidazole+Sulfuric Acid→1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the imidazolium ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides. Substitution reactions can lead to a wide range of substituted imidazolium derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate involves its interaction with molecular targets and pathways. The positively charged imidazolium ring can interact with negatively charged sites on biomolecules, leading to various biological effects. The hydrogen sulfate anion can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethylimidazolium chloride
- 1,3-Dimethylimidazolium bromide
- 1,3-Dimethylimidazolium tetrafluoroborate
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium hydrogen sulfate is unique due to its specific anion, hydrogen sulfate, which imparts distinct properties compared to other imidazolium salts. The hydrogen sulfate anion can enhance the compound’s solubility and reactivity in certain reactions, making it a valuable compound in various applications.
Propiedades
Número CAS |
97345-88-5 |
|---|---|
Fórmula molecular |
C5H12N2O4S |
Peso molecular |
196.23 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C5H10N2.H2O4S/c1-6-3-4-7(2)5-6;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
VNEAMDQMRRQFMU-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1CN(C=C1)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


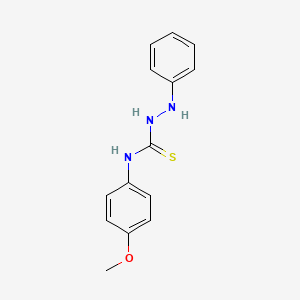




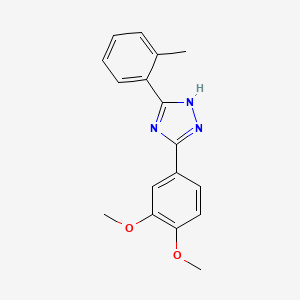
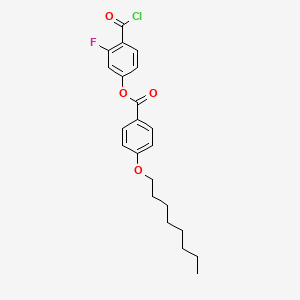

![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
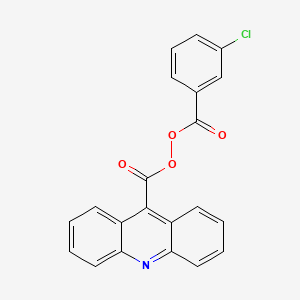
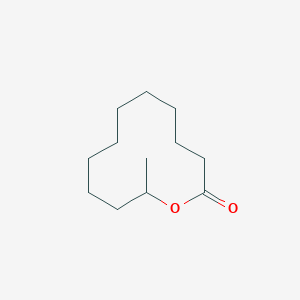
![Methyl 1-[2-methyl-3-(methylsulfanyl)propanoyl]-2-pyrrolidinecarboxylate](/img/structure/B14337746.png)
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)

